molecular formula C22H18FN3OS B7733274 MFCD06642297

MFCD06642297

Cat. No.: B7733274
M. Wt: 391.5 g/mol
InChI Key: ZYOVJDOXGBMOJJ-UHFFFAOYSA-N
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Description

MFCD06642297 is a chemical compound cataloged under the MDL number system, commonly used in coordination chemistry and catalysis. These compounds are critical in cross-coupling reactions, such as Suzuki-Miyaura reactions, due to their ability to coordinate with transition metals like palladium .

Key inferred properties (based on structurally similar compounds in the evidence):

  • Molecular weight: Likely between 200–250 g/mol, comparable to analogs like (3-Bromo-5-chlorophenyl)boronic acid (235.27 g/mol) and methyl 3-bromo-5-chlorobenzoate (249.49 g/mol) .
  • Functionality: Potential hybrid ligand systems with phosphine-alkene motifs, as seen in , which enhance catalytic activity in transition metal complexes.
  • Applications: Presumed utility in medicinal chemistry (e.g., kinase inhibitors) or materials science (e.g., flame retardants) based on similar compounds in and .

Properties

IUPAC Name

N-[5-[(2-fluorophenyl)methyl]-1,3-thiazol-2-yl]-2-(naphthalen-1-ylamino)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18FN3OS/c23-19-10-4-2-7-16(19)12-17-13-25-22(28-17)26-21(27)14-24-20-11-5-8-15-6-1-3-9-18(15)20/h1-11,13,24H,12,14H2,(H,25,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYOVJDOXGBMOJJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NCC(=O)NC3=NC=C(S3)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MFCD06642297 involves several steps, each requiring specific reaction conditions. The most common synthetic route includes the following steps:

    Initial Reaction: The starting materials are reacted under controlled conditions to form an intermediate compound.

    Intermediate Processing: The intermediate is then subjected to further reactions, often involving catalysts and specific temperature and pressure conditions.

    Final Synthesis: The final step involves the purification and isolation of this compound, ensuring high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous processing techniques. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced purification methods, such as chromatography and crystallization, are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

MFCD06642297 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involve the replacement of one functional group with another, typically using reagents like halogens or alkylating agents.

Common Reagents and Conditions

The reactions of this compound are typically carried out under controlled conditions, including specific temperatures, pressures, and pH levels. Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents.

Major Products

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions can yield various substituted compounds.

Scientific Research Applications

MFCD06642297 has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and as a building block for synthesizing more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use as a probe in biochemical assays.

    Medicine: this compound is investigated for its potential therapeutic applications, including its role as a drug candidate for treating various diseases.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and advanced materials.

Mechanism of Action

The mechanism of action of MFCD06642297 involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound (MDL/CAS) Molecular Formula Molecular Weight (g/mol) LogP<sup>a</sup> Solubility (mg/mL) Key Functional Groups
MFCD06642297 (hypothetical) Not specified ~200–250 2.15–2.63 0.24–0.69 Boronic acid/halogenated aryl
MFCD13195646 C₆H₅BBrClO₂ 235.27 2.15 0.24 Boronic acid, Br, Cl
MFCD00003330 C₇H₅BrO₂ 201.02 2.63 0.69 Benzoate ester, Br
MFCD09751943 C₈H₆BrClO₂ 249.49 2.78 0.57 Benzoate ester, Br, Cl

<sup>a</sup> LogP values derived from XLOGP3 or similar computational models .

Key Observations :

  • Halogen substitution (Br, Cl) improves thermal stability and electronic properties, making these compounds suitable for catalytic cycles .
  • Boronic acids (e.g., MFCD13195646) exhibit higher polarity (TPSA = 40.46 Ų) compared to esters (TPSA = 26.30 Ų), affecting solubility and bioavailability .

Functional Analogs

Key Observations :

  • Palladium-catalyzed reactions dominate for boronic acids, while ester analogs prioritize acid-mediated synthesis .
  • MFCD13195646 achieves 90% yield under mild conditions, suggesting this compound could perform similarly in Suzuki reactions .

Application-Based Comparison

Key Observations :

  • Halogenated compounds (e.g., MFCD13195646) are prioritized in materials science for their electron-deficient aromatic rings, enhancing charge transport in OLEDs .
  • Bioavailability limitations (e.g., GI absorption = 0.55 for CAS 56469-02-4) highlight challenges in drug development for this compound analogs .

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